molecular formula C6H8N2 B1221505 2-Ethylpyrazine CAS No. 1392-50-3

2-Ethylpyrazine

カタログ番号: B1221505
CAS番号: 1392-50-3
分子量: 108.14 g/mol
InChIキー: KVFIJIWMDBAGDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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準備方法

Synthetic Routes and Reaction Conditions: 2-Ethylpyrazine can be synthesized through several methods. One common synthetic route involves the reaction of ethylamine with 2,3-butanedione under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the Maillard reaction, which involves heating amino acids and reducing sugars. This method is widely used in the food industry to enhance the flavor of various products .

化学反応の分析

Types of Reactions: 2-Ethylpyrazine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of this compound can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazine carboxylic acids, while reduction can yield various alkylated pyrazines .

科学的研究の応用

Food Industry Applications

Flavoring Agent
2-Ethylpyrazine is widely used in the food industry as a flavoring agent. It contributes to the sensory characteristics of various products, including:

  • Chocolate and Cocoa Products : It plays a crucial role in developing the flavor profile of chocolate, enhancing its nutty and roasted notes. Yeasts involved in cocoa fermentation produce this compound, which is essential for the development of chocolate flavors .
  • Beverages : Found in coffee and tea, it contributes to the overall aroma and taste. Its presence can serve as a potential biomarker for these beverages .
  • Processed Foods : Detected in breakfast cereals and green vegetables, it adds complexity to their flavors .

Cosmetic Industry Applications

Fragrance Component
In cosmetics, this compound is utilized for its fragrance properties. It enhances the olfactory appeal of various products, including:

  • Perfumes and Fragrances : Its unique scent profile makes it a desirable ingredient in creating complex fragrance blends.
  • Skin Care Products : Incorporated into formulations to provide a pleasant scent while contributing to the overall sensory experience of the product .

Safety and Regulatory Aspects

The European Food Safety Authority (EFSA) has evaluated this compound for safety in animal feed applications. The compound has been deemed safe at specified maximum dose levels for various animal species . This regulatory approval underscores its acceptable use in food-related applications.

Case Studies and Research Findings

  • Chocolate Fermentation Study
    A study highlighted the role of yeasts in cocoa fermentation that produce this compound, demonstrating its importance in flavor development during chocolate processing. The findings suggest that optimizing fermentation conditions can enhance the production of this compound, thereby improving chocolate quality .
  • Impact on Flavor Profiles
    Research indicates that this compound significantly influences the flavor profiles of roasted foods. Its concentration can vary based on processing methods, emphasizing the need for controlled production techniques to achieve desired sensory characteristics .

作用機序

The mechanism by which 2-ethylpyrazine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce vasodilation by releasing nitric oxide in the endothelium. This process involves the activation of endothelial nitric oxide synthase, leading to an increase in cyclic GMP levels in smooth muscle cells and subsequent vasodilation .

類似化合物との比較

2-Ethylpyrazine can be compared with other similar compounds, such as:

  • 2,3-Diethylpyrazine
  • 2,5-Dimethylpyrazine
  • 2,3,5,6-Tetramethylpyrazine
  • 2-Methylpyrazine
  • 2-Acetyl-3-methylpyrazine

Uniqueness: this compound is unique due to its specific aroma profile, which includes nutty, cocoa, and roasted notes. This makes it particularly valuable in the food industry for flavor enhancement .

生物活性

2-Ethylpyrazine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, effects on physiological functions, and potential implications in food safety and toxicology.

This compound (C7_7H10_{10}N2_2) is characterized by its distinctive pyrazine ring structure, which contributes to its reactivity and biological interactions. It is commonly found in various food products, particularly in roasted foods and beverages like coffee and chocolate, where it contributes to flavor profiles.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study investigated the effects of various pyrazine derivatives on bacterial growth, revealing that this compound inhibited the growth of several pathogenic bacteria at low concentrations. The minimum inhibitory concentration (MIC) for this compound was found to be as low as 1 picomolar in certain assays, indicating its potency as an antimicrobial agent .

Table 1: Antimicrobial Efficacy of Pyrazine Derivatives

CompoundMIC (pM)Target Organism
This compound1Escherichia coli
2-Methylpyrazine10Staphylococcus aureus
2,5-Dimethylpyrazine100Salmonella enterica

Physiological Effects

The physiological impact of this compound extends beyond antimicrobial activity. It has been shown to influence ciliary beat frequency and smooth muscle contraction in reproductive tissues. In a study assessing the effects on hamster oviductal function, this compound was noted to significantly inhibit ciliary beat frequency at nanomolar concentrations . This raises concerns regarding its safety in food products consumed by pregnant women.

Table 2: Physiological Effects of this compound

Biological ActivityLOAEL (pM)Effect Observed
Ciliary Beat Frequency10Significant inhibition
Oocyte Pickup Rate10Decreased efficiency
Smooth Muscle Contraction1Impaired contraction

Toxicological Considerations

Despite its potential benefits as a flavoring agent, the safety profile of this compound is under scrutiny. The Joint FAO/WHO Expert Committee on Food Additives has evaluated the compound and noted that while it is generally recognized as safe at certain levels, further studies are needed to assess long-term exposure effects and implications for human health .

Case Studies and Research Findings

  • Inhibition of Reproductive Functions : A pivotal study demonstrated that exposure to low doses of pyrazines, including this compound, significantly impaired reproductive functions in animal models. The study highlighted the need for caution regarding the consumption of foods containing these compounds during pregnancy .
  • Antioxidative Properties : Some research indicates that certain pyrazines may exhibit antioxidative properties, potentially offering protective effects against oxidative stress in cells. However, the specific role of this compound in this context remains less clear and warrants further investigation .
  • Impact on Cellular Growth : Another study observed that both pyrazine and its derivatives inhibited cellular growth and angiogenesis at very low concentrations. This suggests a potential application in cancer research, where modulation of these pathways could be beneficial .

特性

IUPAC Name

2-ethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFIJIWMDBAGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2065676
Record name Ethylpyrazine
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Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a musty, nutty, peanut butter odour
Record name 2-Ethylpyrazine
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Record name 2-Ethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

152.00 to 153.00 °C. @ 760.00 mm Hg
Record name 2-Ethylpyrazine
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Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-Ethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.981-1.000
Record name 2-Ethylpyrazine
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

1.67 [mmHg]
Record name 2-Ethylpyrazine
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CAS No.

13925-00-3, 1392-50-3
Record name 2-Ethylpyrazine
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Record name 2-Ethyl pyrazine
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Record name Pyrazine, 2-ethyl-
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Record name Ethylpyrazine
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Record name Ethylpyrazine
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Record name 2-ETHYLPYRAZINE
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Record name 2-Ethylpyrazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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